4-Benzylidene-1,4-dihydro-3H-2-benzopyran-3-one
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Overview
Description
4-Benzylidene-1,4-dihydro-3H-2-benzopyran-3-one is a chemical compound with the molecular formula C16H12O2. It is a member of the benzopyran family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
The synthesis of 4-Benzylidene-1,4-dihydro-3H-2-benzopyran-3-one typically involves the condensation of benzaldehyde with 1,4-dihydro-3H-2-benzopyran-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified by recrystallization or column chromatography .
Chemical Reactions Analysis
4-Benzylidene-1,4-dihydro-3H-2-benzopyran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzopyranones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Scientific Research Applications
4-Benzylidene-1,4-dihydro-3H-2-benzopyran-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and antioxidant properties.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Benzylidene-1,4-dihydro-3H-2-benzopyran-3-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Additionally, it may inhibit the growth of microorganisms by interfering with their metabolic processes .
Comparison with Similar Compounds
4-Benzylidene-1,4-dihydro-3H-2-benzopyran-3-one can be compared with other similar compounds such as:
3-Isochromanone: Another member of the benzopyran family with similar biological activities.
4H-1-Benzopyran-4-one: Known for its use in the synthesis of various pharmaceuticals and agrochemicals.
Imidazole derivatives: These compounds also exhibit a wide range of biological activities and are used in drug development.
Properties
CAS No. |
110409-93-3 |
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Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
4-benzylidene-1H-isochromen-3-one |
InChI |
InChI=1S/C16H12O2/c17-16-15(10-12-6-2-1-3-7-12)14-9-5-4-8-13(14)11-18-16/h1-10H,11H2 |
InChI Key |
RKXWTKSGQKLNPT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=CC3=CC=CC=C3)C(=O)O1 |
Origin of Product |
United States |
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